1,3-Propanediol, 2,2-dibenzyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is a chemical compound with the molecular formula C19H22N2O4 It is known for its unique structure, which includes two benzyl groups attached to a 1,3-propanediol backbone, with dicarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base to form 2,2-dibenzyl-1,3-propanediol. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the dicarbamate groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dicarbamate groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1,3-propanediol derivatives with amine groups.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The dicarbamate groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzyl groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibenzyl-1,3-propanediol: Similar structure but lacks the dicarbamate groups.
1,3-Propanediol, 2,2-diethyl-: Similar backbone but with ethyl groups instead of benzyl groups.
Meprobamate: A related carbamate compound with different pharmacological properties.
Uniqueness
1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is unique due to its specific combination of benzyl and dicarbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25451-46-1 |
---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2,2-dibenzyl-3-carbamoyloxypropyl) carbamate |
InChI |
InChI=1S/C19H22N2O4/c20-17(22)24-13-19(14-25-18(21)23,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,22)(H2,21,23) |
InChI Key |
KMVDKBLIWZGDTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.